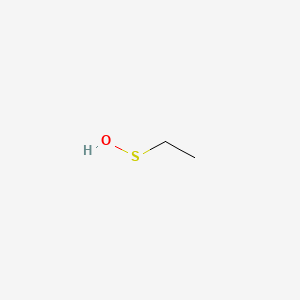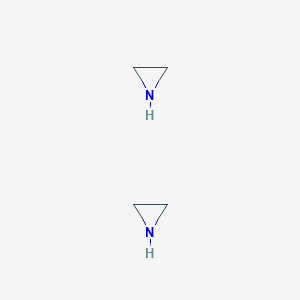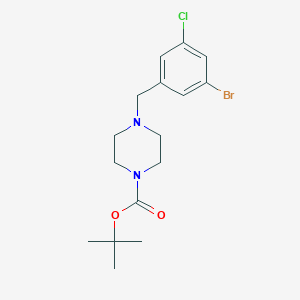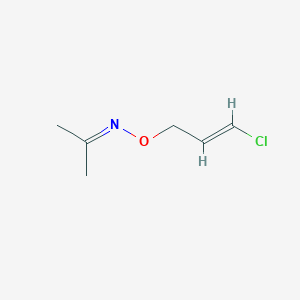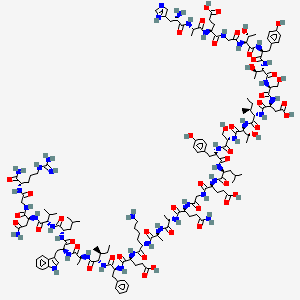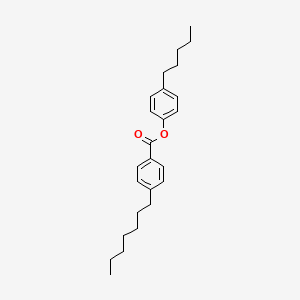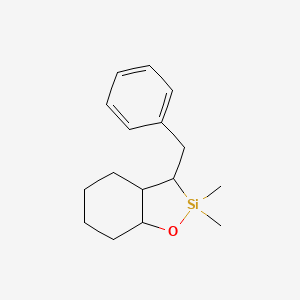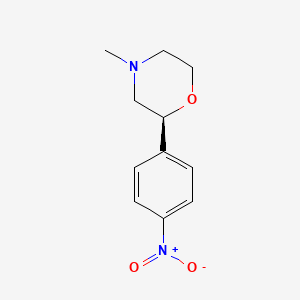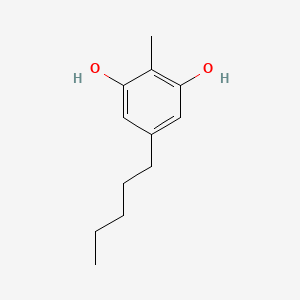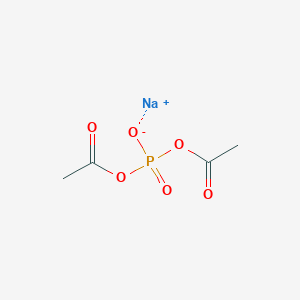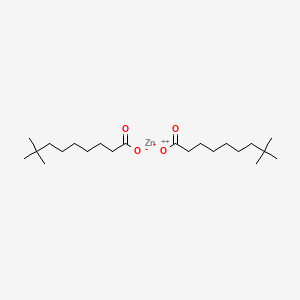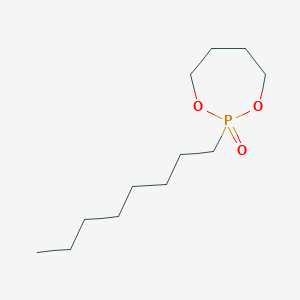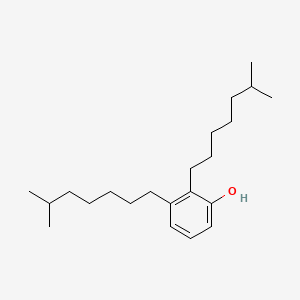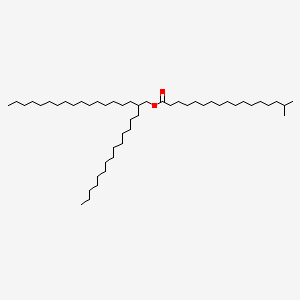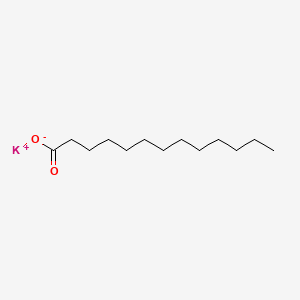
Potassium tridecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium tridecanoate is a potassium salt of tridecanoic acid, with the chemical formula C₁₃H₂₅KO₂ . It is a surfactant and is used in various industrial and research applications. The compound is known for its unique properties, including its ability to form lyotropic liquid crystalline phases.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Potassium tridecanoate can be synthesized by neutralizing tridecanoic acid with potassium hydroxide. The reaction typically involves dissolving tridecanoic acid in an appropriate solvent, such as ethanol, and then adding a stoichiometric amount of potassium hydroxide. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pH to ensure high yield and purity. The product is then purified through crystallization or other separation techniques.
Análisis De Reacciones Químicas
Types of Reactions: Potassium tridecanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tridecanoic acid and other oxidized derivatives.
Reduction: Reduction reactions can convert it back to tridecanoic acid.
Substitution: It can participate in substitution reactions where the potassium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reactions with other salts or acids can facilitate substitution.
Major Products:
Oxidation: Tridecanoic acid and other oxidized derivatives.
Reduction: Tridecanoic acid.
Substitution: Various potassium salts depending on the substituting reagent.
Aplicaciones Científicas De Investigación
Potassium tridecanoate has several applications in scientific research:
Medicine: Research has explored its potential in drug delivery systems due to its surfactant properties.
Industry: It is used in the formulation of detergents and emulsifiers.
Mecanismo De Acción
The mechanism of action of potassium tridecanoate is primarily related to its surfactant properties. It reduces surface tension, allowing it to interact with various molecular targets. In biological systems, it can disrupt microbial cell membranes, leading to antimicrobial effects. The compound’s ability to stabilize nanoparticles also plays a role in its enhanced antimicrobial activity .
Comparación Con Compuestos Similares
- Potassium dodecanoate (C₁₂H₂₃KO₂)
- Potassium undecanoate (C₁₁H₂₁KO₂)
Comparison: Potassium tridecanoate is unique due to its longer alkyl chain compared to potassium dodecanoate and potassium undecanoate. This longer chain length influences its surfactant properties, making it more effective in forming lyotropic liquid crystalline phases and stabilizing nanoparticles . Additionally, its antimicrobial efficacy is enhanced due to the increased hydrophobic interactions with microbial cell membranes.
Propiedades
Número CAS |
55656-86-5 |
|---|---|
Fórmula molecular |
C13H25KO2 |
Peso molecular |
252.43 g/mol |
Nombre IUPAC |
potassium;tridecanoate |
InChI |
InChI=1S/C13H26O2.K/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15;/h2-12H2,1H3,(H,14,15);/q;+1/p-1 |
Clave InChI |
MPEKSGRAFPNSLM-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCC(=O)[O-].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


